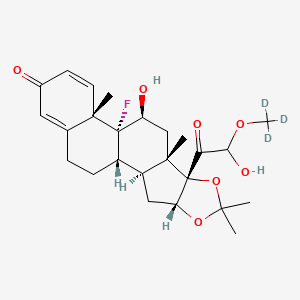

21-Methoxy Triamcinolone acetonide-d3

Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a technique that involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. synzeal.com This process creates a version of the compound that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference is the key to its utility in a variety of research applications. researchgate.net

In pharmaceutical sciences, stable isotope-labeled compounds, particularly deuterated ones, have become invaluable for several reasons:

Internal Standards in Bioanalysis: One of the most critical applications is their use as internal standards in quantitative analysis, especially in techniques like mass spectrometry (MS). researchgate.net Because a deuterated standard has nearly identical physicochemical properties to the analyte being measured, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. researchgate.net This allows for precise correction of analytical variability, leading to highly accurate and reliable quantification of drugs and their metabolites in complex biological matrices like blood and urine. researchgate.netnih.gov

Mechanistic and Kinetic Studies: The introduction of deuterium can sometimes lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered due to the heavier isotope. synzeal.com This phenomenon can be exploited to study reaction mechanisms and the kinetics of drug metabolism. synzeal.com

Improved Safety in Clinical Trials: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no radiation risk to subjects. researchgate.net This makes them ideal for use in clinical studies, including those involving vulnerable populations. researchgate.net

Overview of Triamcinolone (B434) Acetonide Metabolism and Research Context

Triamcinolone acetonide is a potent synthetic corticosteroid used to treat a variety of inflammatory conditions. clinisciences.com It is a derivative of triamcinolone and is approximately eight times more potent than prednisone (B1679067) in animal models of inflammation. chemicalbook.com Its mechanism of action involves binding to glucocorticoid receptors, which leads to the suppression of inflammatory responses. chemicalbook.com

The metabolism of triamcinolone acetonide has been a subject of research to understand its efficacy and to identify its byproducts. In humans, triamcinolone acetonide is metabolized into several compounds. The primary metabolites include 6β-hydroxytriamcinolone acetonide and 21-carboxytriamcinolone acetonide. chemicalbook.com The acetonide group of triamcinolone acetonide is generally resistant to hydrolytic cleavage, meaning that triamcinolone itself is not a major metabolite. chemicalbook.com

The study of triamcinolone acetonide and its metabolites is crucial for several reasons:

Understanding Drug Activity: Identifying the metabolites helps to determine whether the parent drug or its byproducts are responsible for the therapeutic effects.

Analytical Method Development: In pharmaceutical formulations, it is essential to have methods that can accurately quantify the active ingredient and distinguish it from any impurities or degradation products that may form over time. nih.govnih.govresearchgate.net

Doping Control: In sports, the use of systemic glucocorticoids is prohibited in-competition. Therefore, anti-doping laboratories need highly sensitive and specific methods to detect the presence of triamcinolone acetonide and its metabolites in athletes' urine to determine compliance with regulations. researchgate.net

Rationale for Research on 21-Methoxy Triamcinolone Acetonide-d3 as a Research Probe and Reference Standard

21-Methoxy Triamcinolone acetonide is a known impurity and a major degradation product of chemically stressed triamcinolone acetonide. nih.gov Its presence in pharmaceutical preparations needs to be monitored to ensure the quality and stability of the final product.

The deuterated form, this compound, serves as an invaluable tool in this context. It is an isotope-labeled version of the 21-Methoxy Triamcinolone Acetonide impurity. nih.gov The rationale for its use in research is primarily as a high-purity analytical standard.

Here's why a deuterated standard is crucial:

Accurate Quantification: When analyzing a pharmaceutical sample for the presence of the 21-Methoxy Triamcinolone acetonide impurity, adding a known amount of this compound as an internal standard allows for highly accurate quantification of the impurity using techniques like liquid chromatography-mass spectrometry (LC-MS). The deuterated standard behaves almost identically to the non-labeled impurity during sample preparation and analysis, correcting for any loss or variation.

Method Validation: In developing and validating analytical methods for quality control, a stable, reliable reference standard is essential. synzeal.com this compound fulfills this role, allowing laboratories to establish the specificity, linearity, and accuracy of their methods for detecting this specific degradation product. nih.gov

Research Probe: Beyond its role as a quantitative standard, it can be used as a research probe to "spike" into samples to study the behavior of the 21-Methoxy Triamcinolone acetonide degradation product under various analytical conditions without interfering with the measurement of the non-labeled compound.

Chemical and Analytical Data

To facilitate research and analysis, detailed information about the chemical and physical properties of this compound and its non-labeled counterpart is essential.

Table 1: Chemical Properties of 21-Methoxy Triamcinolone acetonide and its d3-labeled analogue

| Property | 21-Methoxy Triamcinolone acetonide | This compound |

| CAS Number | 161740-70-1 | Not available |

| Molecular Formula | C₂₅H₃₃FO₇ | C₂₅H₃₀D₃FO₇ |

| Molecular Weight | 464.5 g/mol | 467.54 g/mol |

| IUPAC Name | (11β, 16α)- 9-Fluoro-11, 21-dihydroxy-21-methoxy-16, 17-[(1-methylethylidene)bis(oxy)]Pregna-1, 4-diene-3, 20-dione | (11β, 16α)- 9-Fluoro-11, 21-dihydroxy-21-(methoxy-d3)-16, 17-[(1-methylethylidene)bis(oxy)]Pregna-1, 4-diene-3, 20-dione |

Data sourced from various chemical supplier catalogs. nih.govveeprho.com

Table 2: Representative Mass Spectrometry Data for Triamcinolone Acetonide (Non-labeled Parent Compound)

Since detailed mass spectrometry data for this compound is not widely published, the following table provides representative data for the parent compound, triamcinolone acetonide, which is useful for understanding the fragmentation patterns of related steroid structures.

| Parameter | Value |

| Instrument | LC-ESI-QTOF |

| Ionization Mode | Positive (ESI) |

| Precursor Ion ([M+H]⁺) | 435.2177 m/z |

| Collision Energy | 10 eV |

| Major Fragment Ions (m/z) | 415.2118, 397.201 |

This data is for the non-deuterated parent compound, Triamcinolone Acetonide, and serves as a reference. chemicalbook.com

Properties

Molecular Formula |

C25H33FO7 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-[2-hydroxy-2-(trideuteriomethoxy)acetyl]-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C25H33FO7/c1-21(2)32-18-11-16-15-7-6-13-10-14(27)8-9-22(13,3)24(15,26)17(28)12-23(16,4)25(18,33-21)19(29)20(30)31-5/h8-10,15-18,20,28,30H,6-7,11-12H2,1-5H3/t15-,16-,17-,18+,20?,22-,23-,24-,25-/m0/s1/i5D3 |

InChI Key |

PWLCESSADNLVMG-MRLQJPKJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(C(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C)O |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)OC)C)O)F)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies

Chemical Synthesis Pathways for Triamcinolone (B434) Acetonide and its Methoxy (B1213986) Derivatives

The synthesis of triamcinolone acetonide serves as the foundational framework upon which its derivatives are built. Various routes have been established, often starting from readily available steroid precursors like prednisolone (B192156) or prednisone (B1679067) acetate (B1210297). google.comcjph.com.cn A common industrial pathway involves a series of reactions including oxidation, hydrolysis, epoxidation, and fluorination to construct the complex architecture of triamcinolone acetonide. google.com

One documented synthetic approach begins with prednisolone, which undergoes acetylation of the 21-hydroxyl group, followed by elimination reactions to form key intermediates. cjph.com.cn Another method starts with prednisone acetate, proceeding through steps like oxidation with potassium permanganate (B83412) and subsequent reactions to build the required functionalities. google.comgoogle.com The final steps typically involve the introduction of the 9α-fluorine and 11β-hydroxyl groups, often through a bromohydrin intermediate followed by epoxidation and ring-opening with hydrogen fluoride. cjph.com.cngoogle.com

To generate the 21-methoxy analog, the 21-hydroxyl group of triamcinolone acetonide must be chemically modified. While direct synthesis of 21-Methoxy Triamcinolone Acetonide is not extensively detailed in the reviewed literature, the synthesis of related 21-position derivatives provides a clear blueprint for this transformation. For instance, the synthesis of the triamcinolone acetonide 21-oic acid methyl ester involves the oxidation of the 21-hydroxyl group to a carboxylic acid, followed by esterification with diazomethane. nih.gov

For the creation of a 21-methoxy ether, a standard and logical approach is the Williamson ether synthesis. This two-step process would involve:

Activation of the 21-Hydroxyl Group: The primary alcohol at the C21 position is first converted into a better leaving group. This is typically achieved by reacting the triamcinolone acetonide with an agent like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form a 21-tosylate or 21-mesylate derivative.

Nucleophilic Substitution: The resulting intermediate is then treated with sodium methoxide (B1231860) (NaOCH₃). The methoxide ion acts as a nucleophile, displacing the tosylate or mesylate group in an S_N2 reaction to form the 21-methoxy ether bond. The stereochemistry of the rest of the steroid is preserved under these conditions.

Strategies for Deuterium (B1214612) Incorporation at the 21-Methoxy Position (d3-Labeling)

Isotopic labeling with deuterium is a critical tool in drug metabolism studies and as internal standards for mass spectrometry. scielo.org.mx For 21-Methoxy Triamcinolone acetonide-d3, the goal is to replace the three hydrogen atoms of the methoxy group with deuterium.

The most direct and efficient strategy for this specific labeling is to introduce the deuterated methyl group during the synthesis of the ether. This is achieved by using a deuterated methylating agent in the nucleophilic substitution step described previously. Instead of sodium methoxide and methyl iodide, the synthesis would use a deuterated equivalent. A common and effective reagent for this purpose is d3-methyl iodide (CD₃I).

The proposed synthetic sequence for d3-labeling is as follows:

Start with triamcinolone acetonide and convert the 21-hydroxyl into a suitable leaving group (e.g., 21-tosylate).

React the 21-tosylate intermediate with sodium methoxide-d3 (NaOCD₃) or, more commonly, react it with a base and d3-methyl iodide (CD₃I). The latter involves deprotonating the 21-hydroxyl group with a non-nucleophilic base like sodium hydride (NaH) to form an alkoxide, which is then reacted with CD₃I. This method directly and selectively installs the trideuterated methyl group at the 21-position.

The deuteration strategy for creating the d3-methoxy group is inherently regioselective. The label is introduced specifically at the 21-position because the synthesis is designed to form the ether linkage at that site, using a reagent (CD₃I) where the deuterium is already in the desired location.

General methods for deuteration of steroids often rely on H/D exchange reactions or reductions using deuterated reagents like sodium borodeuteride. nih.govscilit.comresearchgate.net However, for a methoxy group, direct synthesis using a deuterated building block is far more precise and avoids potential side reactions or incomplete labeling that could occur with exchange-based methods on the final compound. youtube.com

Isotopic Purity and Chemical Purity Assessment Methodologies for Labeled Steroids

Ensuring the purity of the final this compound product is paramount. This involves confirming not only the chemical structure and absence of impurities but also the extent and location of the deuterium labeling. This is accomplished using a combination of advanced spectroscopic techniques. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS is the primary tool for determining isotopic purity and enrichment. nih.govresearchgate.net Unlike nominal mass spectrometers, high-resolution instruments (like Time-of-Flight (TOF) or Orbitrap) can distinguish between ions with very small mass differences. almacgroup.com This allows for the clear separation and quantification of the different isotopologues present in the sample (i.e., the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) molecules). nih.gov

By analyzing the mass spectrum, the relative abundance of the ion corresponding to this compound can be compared to the abundances of any residual unlabeled or partially deuterated species. The isotopic purity is then calculated from the integrated areas of these distinct mass peaks. rsc.orgalmacgroup.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the d3-labeled compound, the characteristic singlet signal for the methoxy protons (-OCH₃) should be significantly diminished or absent entirely. The disappearance of this signal provides strong evidence that the deuterium labeling at the intended position was successful.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium signal. A single resonance at the chemical shift corresponding to the methoxy position would confirm the site of labeling.

¹³C NMR (Carbon NMR): The carbon signal of the deuterated methyl group (-CD₃) will show a characteristic multiplet pattern due to coupling with deuterium (which has a spin I=1), and its chemical shift will be slightly different compared to the unlabeled (-CH₃) carbon. This provides further confirmation of the label's position.

Together, these advanced analytical methods provide a comprehensive characterization of the final product, ensuring its chemical purity, structural integrity, and high isotopic enrichment. rsc.orgnih.gov

Advanced Analytical Methodologies Development and Validation

Quantitative Analysis of Triamcinolone (B434) Acetonide Metabolites Using 21-Methoxy Triamcinolone Acetonide-d3 as an Internal Standard

The quantitative analysis of triamcinolone acetonide and its metabolites in biological matrices is fundamental for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the benchmark for achieving accuracy and precision in quantitative bioanalysis, particularly with mass spectrometry-based methods. This compound, as a deuterated analogue, is an ideal internal standard for this purpose. Its chemical structure and properties closely mirror those of the target analytes, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. nih.gov This co-eluting, chemically analogous behavior allows it to effectively compensate for variations in sample preparation and, crucially, for matrix effects that can alter instrument response. dshs-koeln.de

Research has identified several key metabolites of triamcinolone acetonide in humans, including 6β-hydroxy triamcinolone acetonide, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide. nih.gov Accurate quantification of these compounds alongside the parent drug is essential for a complete understanding of its metabolic fate. Quantitative assays using SIL-IS, such as d6-Triamcinolone Acetonide, have been successfully developed for monitoring these metabolites in matrices like urine. dshs-koeln.de

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for quantifying corticosteroids like triamcinolone acetonide and its metabolites in biological fluids. nih.govresearchgate.net This preference is due to the method's exceptional sensitivity, selectivity, and specificity, which allows for the accurate measurement of low-concentration analytes in complex matrices. nih.govnih.gov The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Effective chromatographic separation is critical to distinguish the parent drug from its various metabolites and from endogenous matrix components, which can cause interference.

Columns and Mobile Phases: Reversed-phase chromatography is the most common approach. Columns with a C18 stationary phase are frequently employed to separate steroid metabolites based on their polarity. dshs-koeln.denih.govnih.gov The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. dshs-koeln.denih.gov Additives like formic acid or ammonium (B1175870) acetate (B1210297) are often included in the mobile phase to improve peak shapes and enhance ionization efficiency for mass spectrometric detection. nih.govresearchgate.net In one optimized method, a mobile phase of acetonitrile and water containing 1% formic acid (55:45, v/v) was used with a C18 column. nih.govresearchgate.net

Elution Method: Gradient elution is generally preferred over isocratic elution for analyzing parent drugs and their metabolites simultaneously. dshs-koeln.demdpi.com Metabolites, such as the hydroxylated forms of triamcinolone acetonide, are typically more polar than the parent compound and will elute earlier from a reversed-phase column. A gradient program, which systematically increases the proportion of the organic solvent over time, allows for the efficient elution of both early-eluting polar metabolites and later-eluting nonpolar compounds within a single analytical run. mdpi.comnih.gov

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) | UPLC for higher resolution and shorter run times | nih.gov |

| Stationary Phase (Column) | Used to separate compounds based on hydrophobicity. | C18 (e.g., Hypersil-C18, Zorbax Eclipse XDB C18) | nih.govnih.govresearchgate.net |

| Mobile Phase | A solvent mixture that carries the sample through the column. | Acetonitrile/Water or Methanol/Water with additives | dshs-koeln.denih.govnih.gov |

| Mobile Phase Additives | Used to improve peak shape and ionization. | Formic Acid (0.1-1%), Ammonium Acetate (e.g., 2 mM) | nih.govresearchgate.net |

| Elution Type | Determines how the mobile phase composition changes during the run. | Gradient elution is typical for separating multiple metabolites. | dshs-koeln.demdpi.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.2 - 1.3 mL/min | nih.govmdpi.com |

For detection, the mass spectrometer's parameters must be finely tuned to ensure maximum sensitivity and specificity for each analyte.

Ionization: Electrospray ionization (ESI) is the most common ionization technique for corticosteroids. For triamcinolone acetonide and its metabolites, ESI is typically operated in the positive ion mode, which generates protonated molecular ions [M+H]⁺. dshs-koeln.denih.gov Key source parameters, including the ion spray voltage, capillary temperature, and nebulizing gas pressures, are optimized to achieve a stable and intense ion signal. nih.gov

Tandem Mass Spectrometry (MS/MS): Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the [M+H]⁺ ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific, high-intensity product ion in the third quadrupole. nih.govresearchgate.net The transition from a specific precursor ion to a specific product ion is highly selective and significantly reduces background noise. The collision energy required to produce the most abundant and stable product ion is optimized for each compound, including the internal standard. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Triamcinolone Acetonide (TAA) | 435.4 | 397.3 | nih.govresearchgate.net |

| Triamcinolone Acetonide (TAA) | 435 | 415 | researchgate.net |

| 6β-hydroxy Triamcinolone Acetonide | 451 | - (Daughter scan analysis performed to identify fragments) | dshs-koeln.de |

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising when co-eluting molecules from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate quantification. dshs-koeln.de

Assessment of matrix effects is a critical part of method validation. It is often evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. nih.gov

The most effective strategy to mitigate matrix effects is the use of a co-eluting stable isotope-labeled internal standard like this compound. nih.govdshs-koeln.de Because the SIL-IS has virtually identical chemical properties and chromatographic retention time to the analyte, it is subjected to the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is normalized, leading to highly accurate and reliable quantification. nih.govdshs-koeln.de While SIL-IS are highly effective, studies have shown that in samples with very high concentrations of interfering components, some residual matrix effects may persist. dshs-koeln.de

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Derivatized Steroids

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis. However, due to their low volatility and thermal instability, corticosteroids like triamcinolone acetonide cannot be analyzed directly. They must first be chemically modified through a process called derivatization to increase their volatility and thermal stability. rsc.org

One study noted that triamcinolone acetonide is resistant to a common oxidation procedure used for other corticosteroids, necessitating a hydrolysis step before the derivatization and subsequent GC-MS analysis. rsc.org For certain metabolites, such as fatty acid conjugates of triamcinolone acetonide, GC-MS with electron-capture negative-ion (ECNI) mass spectrometry has been shown to be a highly sensitive detection method. nih.gov The inherent electron-capturing properties of the fluorinated triamcinolone acetonide structure make it well-suited for this selective and sensitive ionization technique. nih.gov The analysis of these conjugates involved selected ion monitoring of the molecular anions generated under ECNI conditions. nih.gov

High-Resolution Mass Spectrometry (HRMS) Applications in Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is an invaluable tool for metabolite profiling. nih.govresearchgate.net Unlike targeted MRM analysis on a triple quadrupole instrument, HRMS acquires full-scan mass spectra with very high mass resolution and accuracy. nih.gov

This capability allows for untargeted or "exploratory" metabolomics, where the goal is to detect and identify all possible metabolites in a sample, including those that are unknown or unexpected. researchgate.net The high mass accuracy of HRMS enables the determination of the precise elemental composition of a detected ion, which is a critical first step in the structural elucidation of a novel metabolite. researchgate.net While LC-MS/MS is the workhorse for quantifying known metabolites, UPLC-HRMS provides a comprehensive platform for discovering new biotransformation pathways by profiling all drug-related material in a biological sample. nih.gov

In Vitro Metabolic Pathway Elucidation and Enzyme Kinetics Research

Investigation of Cytochrome P450 (CYP) and Other Enzyme-Mediated Metabolism of Triamcinolone (B434) Acetonide and its Methoxy (B1213986) Metabolites

The biotransformation of corticosteroids is a complex process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. oncohemakey.com These enzymes are responsible for the Phase I metabolic reactions that introduce or expose functional groups on the steroid molecule, preparing it for subsequent Phase II conjugation and excretion.

Research has established that Triamcinolone Acetonide undergoes significant Phase I metabolism. The primary metabolic pathway is hydroxylation, a reaction catalyzed by CYP3A4, a major enzyme in human drug metabolism. nih.gov This leads to the formation of 6β-hydroxy triamcinolone acetonide as the main metabolite. nih.govnih.gov Other oxidative pathways have also been identified, leading to metabolites such as 21-carboxylic acid triamcinolone acetonide and 6β-hydroxy-21-oic triamcinolone acetonide. nih.gov

For the methoxy analog, 21-Methoxy Triamcinolone Acetonide, a key Phase I metabolic reaction would be O-demethylation. This process, also often mediated by CYP enzymes, would convert the methoxy group back to a hydroxyl group, yielding the parent compound, Triamcinolone Acetonide. This reaction is a common metabolic pathway for many xenobiotics containing methoxy moieties. The subsequent metabolism would then likely follow the established pathways of Triamcinolone Acetonide, including 6β-hydroxylation.

Table 1: Postulated Phase I Metabolic Pathways and Metabolites

| Parent Compound | Metabolic Reaction | Key Enzymes (Postulated) | Resulting Metabolite |

|---|---|---|---|

| 21-Methoxy Triamcinolone Acetonide | O-demethylation | CYP3A4, other CYPs | Triamcinolone Acetonide |

| Triamcinolone Acetonide | 6β-hydroxylation | CYP3A4 | 6β-hydroxy triamcinolone acetonide |

Following Phase I oxidation, the resulting metabolites, which now possess hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions. Glucuronidation is a major Phase II pathway for steroids, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the metabolite. cas.czwikipedia.org This process significantly increases the water solubility of the compound, facilitating its excretion from the body. wikipedia.org Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway for steroids, although it is generally considered less prevalent than glucuronidation for corticosteroids.

While specific studies on the glucuronidation or sulfation of triamcinolone acetonide metabolites are not extensively detailed in the available literature, it is a well-established pathway for the elimination of both endogenous and synthetic corticosteroids. oncohemakey.com It is therefore highly probable that metabolites such as 6β-hydroxy triamcinolone acetonide undergo conjugation with glucuronic acid or sulfate (B86663) prior to renal or biliary clearance.

Application of 21-Methoxy Triamcinolone Acetonide-d3 as a Metabolic Tracer in In Vitro Systems (e.g., Microsomes, Hepatocytes, Cell Lines)

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolic research. youtube.com The deuterium (B1214612) (d3) label allows for the precise tracking and quantification of the compound and its metabolites in complex biological matrices like liver microsomes, hepatocytes, and various cell lines. These in vitro systems are fundamental models for predicting in vivo drug metabolism.

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. youtube.com If the cleavage of this bond is the rate-limiting step in a metabolic reaction, then the deuterated compound will be metabolized more slowly than its non-deuterated counterpart. nih.gov

Table 2: Hypothetical Kinetic Isotope Effect on O-Demethylation

| Compound | Metabolic Rate (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| 21-Methoxy Triamcinolone acetonide | 100 | 2.5 |

This table is a hypothetical representation of how a kinetic isotope effect might be observed.

Deuterated compounds like this compound can serve as valuable probes in enzyme inhibition and induction studies. In inhibition assays, the labeled compound can be used as a substrate for a specific CYP enzyme. The ability of a new chemical entity to inhibit the metabolism of the labeled probe can then be measured by quantifying the formation of the deuterated metabolite. This helps to identify potential drug-drug interactions.

In enzyme induction studies, cells (such as primary human hepatocytes) can be treated with a test compound to see if it increases the expression of metabolic enzymes like CYP3A4. The activity of the induced enzyme can then be assessed by measuring the metabolism of a labeled probe substrate. The use of a stable isotope-labeled probe allows for sensitive and specific detection of metabolic activity, even in complex cell lysates.

Biotransformation Studies in Animal Tissue Models

Prior to human studies, the metabolism of a new drug candidate is often investigated in animal tissue models, such as rat, dog, or monkey liver microsomes and hepatocytes. nih.govnih.gov These studies help to identify species differences in metabolism and to predict the metabolic profile in humans.

In the context of this compound, incubation with liver microsomes from different species would reveal the primary metabolites formed in each species. By using the deuterated form, metabolites can be easily distinguished from endogenous compounds in the complex matrix of the microsomal incubation. This comparative metabolism data is crucial for selecting the most appropriate animal model for further preclinical development. For example, a study might show that the profile of metabolites formed in monkey liver microsomes is most similar to that observed in human liver microsomes, making the monkey the preferred species for in vivo pharmacokinetic studies.

Preclinical Pharmacokinetic and Pharmacodynamic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Preclinical ADME studies are fundamental in characterizing the journey of a new chemical entity through a biological system. pitt.edu For a compound like 21-Methoxy Triamcinolone (B434) acetonide-d3, these studies in animal models such as rats and monkeys are critical for predicting its behavior in humans.

Following administration, corticosteroids like Triamcinolone acetonide are known to distribute to various tissues. The tissue-to-plasma partition coefficients (KP) are key parameters in understanding this distribution and are crucial for PBPK modeling. nih.gov For corticosteroids, KP values are generally highest in the liver and lowest in muscle. nih.gov The introduction of a 21-methoxy group may alter the lipophilicity of the parent compound, Triamcinolone acetonide, potentially influencing its tissue distribution. Increased lipophilicity could lead to greater partitioning into adipose tissue.

Clearance, the removal of a drug from the body, is another critical pharmacokinetic parameter. Corticosteroids are primarily cleared through hepatic metabolism. nih.gov The deuteration at specific positions in 21-Methoxy Triamcinolone acetonide-d3 is anticipated to influence its metabolic rate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism if the deuterated position is a site of enzymatic attack (the kinetic isotope effect). nih.govclearsynth.com This could result in a lower clearance and longer half-life compared to the non-deuterated counterpart.

Table 1: Hypothetical Tissue Distribution of this compound in Rats

| Tissue | Tissue-to-Plasma Partition Coefficient (KP) |

|---|---|

| Liver | 4.5 |

| Kidney | 3.2 |

| Lung | 2.8 |

| Muscle | 1.5 |

| Adipose | 6.0 |

| Brain | 0.8 |

The excretion of corticosteroids and their metabolites occurs through both renal and fecal routes. nih.gov For Triamcinolone acetonide, the major excretory route in several animal species is the feces. Metabolite profiling in animal excreta is essential to identify the biotransformation products of this compound.

The metabolism of corticosteroids primarily occurs in the liver and involves reactions such as hydroxylation, reduction, and conjugation. nih.gov The presence of the 21-methoxy group introduces a potential site for O-demethylation, a common metabolic pathway. The fluorination present in the triamcinolone structure generally increases metabolic stability. mdpi.comdrugbank.com The primary metabolites would likely be hydroxylated and/or de-alkylated derivatives, which are then conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion. nih.gov The deuterium (B1214612) label can be a useful tool in metabolite identification studies using mass spectrometry, as the deuterated fragments will have a distinct mass signature. researchgate.net

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation for Steroid Disposition in Animal Models

PBPK models are mathematical representations of the physiological and biochemical processes that govern the fate of a drug in the body. fda.govfrontiersin.org These models are increasingly used in drug development to predict human pharmacokinetics from preclinical data and to explore the impact of various factors on drug disposition. pitt.edunih.gov

Developing a PBPK model for this compound requires the estimation of numerous parameters. These can be categorized as drug-specific parameters (e.g., solubility, permeability, metabolic rates) and system-specific parameters (e.g., tissue volumes, blood flows). Drug-specific parameters are often determined through in vitro experiments, while system-specific parameters are obtained from literature for the specific animal species. nih.gov

Sensitivity analysis is a critical component of PBPK model development, as it helps to identify the parameters that have the most significant impact on the model's output (e.g., plasma concentration-time profile). nih.govfrontiersin.org This analysis guides further research by highlighting the need for more accurate determination of highly sensitive parameters. For corticosteroids, parameters related to hepatic clearance and plasma protein binding are often found to be highly sensitive. fda.gov

Table 2: Key Input Parameters for a Hypothetical PBPK Model of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 451.5 g/mol | Calculated |

| LogP | 2.8 | Predicted |

| Fraction Unbound in Plasma (fu) | 0.15 | In vitro assay |

| Intrinsic Clearance (CLint) | 50 µL/min/mg protein | In vitro metabolism |

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., dissolution rate) and an in vivo response (e.g., plasma concentration). allucent.comyoutube.com Establishing a meaningful IVIVC can streamline formulation development and support regulatory submissions. researchgate.netbenthamopenarchives.com

In the preclinical setting, IVIVC can be particularly valuable for parenteral formulations, such as intramuscular or subcutaneous injections, which are common for long-acting corticosteroids. youtube.com For this compound, developing an IVIVC would involve correlating its in vitro release from a given formulation with its in vivo absorption profile in an animal model. This can be challenging for long-acting formulations where in vivo release can be very slow. youtube.com

Research on Glucocorticoid Receptor Binding and Transactivation Using Labeled Steroids in Non-Human Systems

Glucocorticoids exert their effects by binding to and activating the glucocorticoid receptor (GR), a ligand-dependent transcription factor. nih.govyoutube.com The binding affinity of a steroid for the GR is a key determinant of its potency.

The introduction of a 21-methoxy group can influence the binding affinity of Triamcinolone acetonide for the GR. While 21-hydroxyl groups generally increase affinity, esterification at this position can decrease it. nih.gov The effect of a 21-methoxy group would need to be determined experimentally.

Deuterium labeling itself is not expected to directly alter the binding affinity, but it can be instrumental in receptor binding assays. nih.gov For instance, using deuterated ligands can help in distinguishing the exogenous compound from endogenous steroids in competitive binding assays.

Transactivation assays are used to measure the ability of a ligand-receptor complex to activate gene expression. nih.govpnas.org These assays, often conducted in cell-based systems, are crucial for assessing the functional activity of a new corticosteroid. Labeled steroids like this compound can be used to confirm receptor engagement in these cellular models. The ultimate goal is to understand how the structural modifications in this compound translate into a specific profile of gene regulation.

Table 3: Hypothetical Glucocorticoid Receptor Binding and Transactivation Data

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) | EC50 for Transactivation (nM) |

|---|---|---|

| Dexamethasone | 100 | 1.0 |

| Triamcinolone Acetonide | 120 | 0.8 |

| This compound | 110 | 0.9 |

Quantitative Receptor Binding Assays with Deuterated Ligands

Quantitative receptor binding assays are fundamental in determining the affinity and specificity of a ligand for its receptor. In the context of corticosteroids, these assays measure the interaction with the glucocorticoid receptor (GR). The use of deuterated ligands, such as a deuterated version of triamcinolone acetonide, can be pivotal, particularly in methods involving mass spectrometry where the mass shift induced by deuterium atoms allows for precise quantification. researchgate.net

Research on related glucocorticoids provides a framework for how these assays are conducted. For instance, the binding affinity of synthetic glucocorticoids to the glucocorticoid receptor ligand-binding domain (LBD) is often determined through competition assays. In these experiments, a fluorescently labeled glucocorticoid, such as dexamethasone-fluorescein, is used, and the ability of an unlabeled ligand (e.g., triamcinolone acetonide or, hypothetically, this compound) to displace the fluorescent ligand is measured. This allows for the calculation of the inhibitor constant (Ki), a measure of the ligand's binding affinity. nih.gov

Studies on triamcinolone acetonide (TA) have shown that it competes effectively with dexamethasone for binding to the GR LBD, exhibiting a high binding affinity. nih.gov The introduction of a 16,17-acetonide moiety in TA, a feature it shares with this compound, is known to increase its affinity for the GR compared to other glucocorticoids like cortisol. nih.gov

Table 1: Glucocorticoid Receptor Binding Affinity Data This table presents example binding affinity data for known glucocorticoids, illustrating the type of quantitative results obtained from receptor binding assays.

| Ligand | Receptor | Assay Type | Binding Affinity Constant |

|---|---|---|---|

| Dexamethasone-fluorescein | AncGR2 LBD | Fluorescence Polarization | Kd = 38 nM nih.gov |

| Triamcinolone Acetonide | AncGR2 LBD | Competition Assay | Ki = 3.2 nM nih.gov |

Ligand-Induced Conformational Changes and Receptor Dynamics Research

Upon binding, a ligand induces specific conformational changes in its receptor, which dictates the subsequent biological response. Hydrogen/deuterium exchange mass spectrometry (HXMS) is a powerful technique used to study these dynamics. nih.gov HXMS measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent. The rate of exchange is dependent on the hydrogen's solvent accessibility and involvement in hydrogen bonding. Ligand-induced conformational changes can alter these factors, leading to measurable differences in deuterium uptake. nih.govnih.gov

This methodology has been applied to the glucocorticoid receptor ligand-binding domain (GR LBD) to compare the effects of agonist (e.g., dexamethasone) and antagonist (e.g., RU-486) binding. nih.gov The binding of an agonist like dexamethasone induces a specific conformation in the GR, particularly in a region known as helix 12, which facilitates interaction with coactivator proteins, leading to gene transactivation. nih.gov In contrast, antagonist binding results in a different conformation that may promote interaction with corepressor proteins. nih.gov

Research using HXMS has successfully mapped the regions of the GR LBD that are stabilized upon ligand binding and has even identified the binding sites for coactivator and corepressor proteins. nih.gov For a novel compound like this compound, HXMS would be employed to determine how it structurally perturbs the GR LBD and whether the induced conformation favors agonist or antagonist-like interactions with transcriptional co-regulators.

Table 2: Regions of the GR LBD Affected by Ligand Binding (HXMS Data) This table conceptualizes findings from HXMS studies, showing how different ligands can cause distinct conformational changes in the glucocorticoid receptor.

| Ligand Type | Affected GR LBD Region | Observed Effect | Functional Consequence |

|---|---|---|---|

| Agonist (e.g., Dexamethasone) | Helix 12 | Decreased deuterium exchange (stabilization) nih.govnih.gov | Promotes coactivator binding nih.gov |

| Antagonist (e.g., RU-486) | Helix 12 | Different pattern of exchange compared to agonist nih.gov | Inhibits coactivator binding, may promote corepressor binding nih.gov |

Molecular Interactions of Labeled Steroids with Receptor Domains

Understanding the precise molecular interactions between a steroid and the amino acid residues within the receptor's ligand-binding pocket is crucial for structure-based drug design. High-resolution crystal structures of the ligand-receptor complex provide the most detailed view of these interactions. nih.gov

For this compound, researchers would utilize similar techniques, such as X-ray crystallography and molecular dynamics simulations, to map its interaction footprint within the GR LBD. The deuterium labeling would not affect the structural interaction itself but is a common feature of compounds used as standards in accompanying pharmacokinetic studies. researchgate.net The key focus would be on how the 21-methoxy group further modifies the interactions within the binding pocket, potentially enhancing affinity, selectivity, or altering the receptor's conformational dynamics. These studies are essential for understanding the structural basis of the compound's activity and for developing more selective and effective glucocorticoid therapies. iaajournals.org

Advanced Research Applications and Future Directions

Development of 21-Methoxy Triamcinolone (B434) Acetonide-d3 as a Reference Standard for Degradation Product Analysis

The stability of a pharmaceutical compound is a critical quality attribute. For corticosteroids like Triamcinolone acetonide, understanding its degradation pathways is essential for ensuring the safety and efficacy of formulations. Stress testing under various conditions (acidic, basic, oxidative, photolytic, thermal) reveals potential degradation products that must be monitored. nih.govresearchgate.net A significant challenge in this process is the accurate quantification of these degradants, which often exist at low concentrations within a complex matrix.

The development of 21-Methoxy Triamcinolone acetonide-d3 provides a solution to this analytical challenge. As a stable isotope-labeled (SIL) internal standard, it is an ideal tool for quantitative analysis using mass spectrometry. isotope.com When added to a sample at a known concentration, it mimics the behavior of the non-labeled degradation products during sample extraction and analysis. However, due to its increased mass from the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. This allows for precise correction of any variability in the analytical process, such as sample loss or ionization suppression, leading to highly accurate and reliable quantification of the degradation products.

Studies on Triamcinolone acetonide have identified several degradation pathways, including oxidation and hydrolysis. nih.govnih.govscite.ai The use of a robust, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, is necessary to separate and quantify the parent drug from its impurities. nih.gov In this context, this compound serves as an invaluable reference standard for method validation and routine quality control, ensuring that the levels of degradation products in a pharmaceutical preparation are accurately determined. synzeal.com

Table 1: Common Degradation Products of Triamcinolone Acetonide Identified in Stability Studies

| Degradation Condition | Identified Degradation Product | Primary Degradation Pathway |

|---|---|---|

| Oxidative Stress (e.g., H₂O₂) | 21-aldehyde derivative | Oxidation |

| Alkaline Conditions (e.g., NaOH) | 17-carboxylic acid derivative | Oxidation/Hydrolysis |

| Acidic Conditions (e.g., HCl) | Hydrolysis of the acetonide moiety | Hydrolysis |

| Photochemical Stress (UV light) | A-ring degradation products | Photodegradation |

This table summarizes potential degradation products based on general corticosteroid degradation pathways. nih.govscite.ai

Potential Applications in Isotope Dilution Mass Spectrometry for Endogenous Steroid Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for the quantitative analysis of small molecules in complex biological fluids like blood and urine. nih.gov The technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. This SIL internal standard is chemically identical to the endogenous analyte, ensuring it behaves the same way during sample preparation and chromatographic separation. Because it is differentiated by its mass, it allows for highly precise quantification, effectively correcting for matrix effects and variations in extraction recovery. nih.gov

This compound, while an exogenous steroid, exemplifies the type of SIL compound crucial for such analyses. The principles of its use can be extended to the quantification of a wide array of endogenous steroids. For accurate measurement of hormones like cortisol, aldosterone, or testosterone, their respective deuterated or ¹³C-labeled analogues are employed. nih.govnih.gov This approach overcomes the limitations of older methods like immunoassays, which can suffer from cross-reactivity, especially at the low concentrations typical of many steroid hormones. nih.govnih.gov

The high sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with isotope dilution enables the measurement of pg/mL levels of steroids in plasma. nih.gov This capability is vital for clinical diagnostics and research, where subtle changes in steroid profiles can indicate disease states or response to therapy. nih.govresearchgate.net

Table 2: Examples of Endogenous Steroids Quantified Using Isotope Dilution Mass Spectrometry

| Endogenous Steroid | Biological Matrix | Significance |

|---|---|---|

| Cortisol | Serum, Urine, Saliva | Stress response, Cushing's syndrome, Addison's disease |

| Aldosterone | Serum, Urine | Blood pressure regulation, primary aldosteronism |

| Testosterone | Serum | Hypogonadism, androgen excess disorders |

| Estradiol | Serum | Fertility, estrogen-dependent cancers |

| Dehydroepiandrosterone (DHEA) | Serum | Adrenal function, aging |

This table provides examples of endogenous steroids where SIL standards are critical for accurate quantification in clinical and research settings. nih.govnih.govnih.govresearchgate.net

Emerging Research into Deuterated Steroids for Mechanistic Studies in Cell Biology

The strategic replacement of hydrogen with deuterium atoms in a drug molecule can significantly alter its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve breaking this bond—a phenomenon known as the kinetic isotope effect. alfa-chemistry.com This property makes deuterated steroids, such as this compound, powerful tools for mechanistic studies in cell biology.

Glucocorticoids exert their wide-ranging effects primarily by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates the expression of a vast number of genes. nih.govnih.gov By using a deuterated steroid that is more resistant to metabolism, researchers can achieve a more stable concentration of the parent compound within cells. This allows for a clearer investigation of its direct effects on GR binding, receptor translocation to the nucleus, and subsequent gene activation or repression, without the confounding influence of rapidly formed metabolites. nih.gov

This approach is particularly valuable for dissecting complex signaling pathways. For example, it can help differentiate the activity of the parent drug from that of its metabolites, clarify the role of specific metabolic enzymes in steroid inactivation, and explore how drug resistance might develop through increased metabolic clearance. nih.gov Deuterated steroids can be used in various cell models, including cancer cell lines and immune cells, to probe the molecular mechanisms underlying both the therapeutic actions and potential side effects of corticosteroids. nih.govresearchgate.net

Table 3: Mechanistic Questions Addressable with Deuterated Steroids

| Research Question | Experimental Approach | Potential Insight |

|---|---|---|

| What is the intrinsic activity of the parent drug at its receptor? | Compare cellular responses (e.g., gene expression) to deuterated vs. non-deuterated steroid. | Decouples parent drug activity from metabolite activity. |

| Which metabolic pathways are key to the drug's inactivation? | Analyze the metabolite profile of the deuterated steroid in cell culture. | Identifies metabolic "soft spots" slowed by deuteration. |

| How does metabolic stability affect the duration of receptor signaling? | Measure the duration of target gene activation following treatment. | Links pharmacokinetic properties to pharmacodynamic outcomes at the cellular level. |

| Can reduced metabolism overcome certain forms of drug resistance? | Treat drug-resistant cell lines with deuterated steroids. | Explores if enhanced metabolism is a mechanism of resistance. |

This table illustrates how the unique properties of deuterated steroids can be leveraged to answer fundamental questions in cellular pharmacology. alfa-chemistry.comnih.govnih.gov

Integration with Omics Technologies (e.g., Metabolomics, Fluxomics) for Comprehensive Steroid Profiling

The field of "steroidomics" aims to provide a comprehensive, quantitative profile of all steroids and their metabolites within a biological system. nih.govresearchgate.net This systems-level view is incredibly powerful for understanding endocrine function and diagnosing complex diseases. However, the accuracy of steroidomics relies heavily on high-quality analytical methods, where SIL internal standards are indispensable. nih.govnih.gov

This compound serves as a model for the type of internal standard required for robust steroidomics workflows. In a typical experiment, a suite of deuterated or ¹³C-labeled standards, each corresponding to a specific class of steroid, is added to the sample before processing. nih.gov This allows for the precise and accurate quantification of dozens or even hundreds of steroids simultaneously using advanced techniques like UHPLC-HRMS/MS (Ultra-High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry). nih.govresearchgate.net

The quantitative data generated from steroidomics can be integrated with other "omics" technologies. For example, combining steroid profiles (metabolomics) with gene expression data (transcriptomics) and protein levels (proteomics) can reveal how genetic variations lead to altered enzyme function and, consequently, dysregulated steroid production. Fluxomics, which studies the rates of metabolic reactions, can also be enhanced by using isotope-labeled precursors to trace the flow of molecules through the steroidogenic pathways, providing a dynamic view of metabolic function. This integrated approach is critical for building comprehensive models of steroid-related diseases and identifying novel biomarkers. nih.gov

Table 4: Role of Deuterated Standards in Omics-Based Steroid Research

| Omics Technology | Application in Steroid Research | Enhancement by Deuterated Standard |

|---|---|---|

| Metabolomics (Steroidomics) | Comprehensive profiling of steroid hormones and metabolites. | Enables absolute quantification, improves accuracy and precision. nih.gov |

| Fluxomics | Tracing metabolic pathways and measuring reaction rates. | Serves as a non-traceable standard to normalize results from labeled tracers. |

| Proteomics | Quantifying steroidogenic enzymes and receptors. | Correlates enzyme levels with functional output (steroid levels). |

| Transcriptomics | Measuring gene expression of steroid-related genes. | Links gene expression changes to functional changes in steroid profiles. |

This table outlines how deuterated standards are foundational to integrating various omics technologies for a holistic understanding of steroid biology.

Computational and In Silico Modeling of Steroid Metabolism and Pharmacokinetics

In modern drug development, in silico methods are increasingly used to predict the pharmacokinetic properties of new chemical entities, reducing the reliance on costly and time-consuming experimental work. researchgate.netjocpr.com These computational tools include Quantitative Structure-Activity Relationship (QSAR) models and Physiologically Based Pharmacokinetic (PBPK) models, which simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. researchgate.netnih.gov

The predictive power of these models is critically dependent on the quality of the experimental data used to build and validate them. nih.gov Deuterated compounds like this compound play a key role in this process. By comparing the experimentally determined metabolic stability and pharmacokinetic profile of a deuterated drug with its non-deuterated counterpart, researchers can generate precise data to refine metabolic predictions. nih.govresearchgate.net

For example, if an in silico model predicts that a specific C-H bond is a primary site of metabolism, this can be tested experimentally by synthesizing a version of the drug deuterated at that position. A significant change in the metabolic rate (the kinetic isotope effect) would validate the model's prediction. alfa-chemistry.comnih.gov This iterative cycle of computational prediction and experimental validation using isotopically labeled compounds accelerates the development of safer and more effective drugs and helps in understanding complex drug-drug interactions. jocpr.comnih.gov

Table 5: Types of In Silico Models in Pharmacokinetic Research

| Model Type | Predicted Parameter | Role of Experimental Data with Deuterated Compounds |

|---|---|---|

| QSAR/QSPR | Predicts biological activity or properties from chemical structure. researchgate.net | Provides high-quality data to train and validate models. |

| PBPK Modeling | Simulates drug concentration over time in various organs. nih.gov | Used to refine tissue partition coefficients (Kp) and metabolic clearance rates. researchgate.net |

| Site of Metabolism (SOM) Prediction | Identifies the most likely atoms in a molecule to be metabolized. researchgate.net | Validates predictions by showing metabolic shifts with site-specific deuteration. |

| Metabolite Prediction | Predicts the chemical structures of potential metabolites. researchgate.net | Confirms metabolic pathways by comparing predicted vs. actual metabolites. |

This table summarizes how experimental data from studies involving deuterated compounds are essential for building and validating computational models of drug metabolism and pharmacokinetics. researchgate.netnih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.